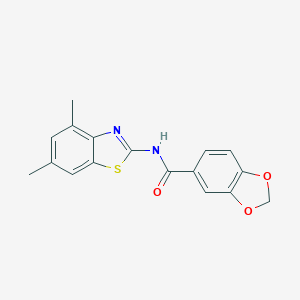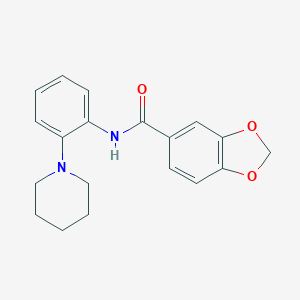
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the tetrazole family, which has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. In
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Its antimicrobial activity is thought to be due to disruption of the bacterial cell wall.
Biochemical and Physiological Effects:
In animal studies, this compound has been found to reduce inflammation and pain. It has also been shown to have antimicrobial activity against a range of bacteria and fungi. Additionally, this compound has been investigated for its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit a range of biological activities, making it a versatile tool for studying various physiological processes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential use in treating neurodegenerative diseases. Additionally, further studies are needed to fully elucidate its mechanism of action and to investigate its potential use in combination with other drugs. Finally, there is a need for more research on the safety and toxicity of this compound, particularly with regards to its long-term use.
Synthesis Methods
The synthesis of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methyl-2H-tetrazole in the presence of a base, such as triethylamine, to yield the final product. The yield of this reaction is typically in the range of 60-70%.
Scientific Research Applications
The tetrazole family of compounds has been extensively studied for their potential therapeutic applications. 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been found to exhibit anti-inflammatory and analgesic activities in animal models. It has also been shown to have antimicrobial properties against a range of bacteria and fungi. Additionally, this compound has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Properties
| 674307-30-3 | |
Molecular Formula |
C11H13N5O2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-ethoxy-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H13N5O2/c1-3-18-9-6-4-8(5-7-9)10(17)12-11-13-15-16(2)14-11/h4-7H,3H2,1-2H3,(H,12,14,17) |
InChI Key |
XOGRRMJTTPLMRE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)

![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251318.png)
![N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251319.png)

![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)
![N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)


![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251336.png)
